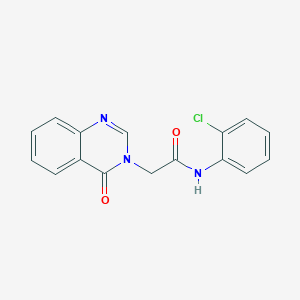

![molecular formula C17H18N8O B5572751 N-[2-({6-[(4-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrimidinecarboxamide](/img/structure/B5572751.png)

N-[2-({6-[(4-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrimidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis approaches for related compounds involve multiple steps, including hydrolysis, cyclization, and nucleophilic substitution reactions. For instance, the synthesis of pyrano[2,3-d]pyrimidine scaffolds involves reactions with various reagents to yield bicyclic pyrimidine derivatives with moderate to high yields (El‐Sayed et al., 2021).

Molecular Structure Analysis

Studies on isostructural compounds, such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, reveal the planarity of the pyrimidine rings and significant displacements from this plane by ring-substituent atoms. Hydrogen bonds play a crucial role in linking molecules into sheets, emphasizing the importance of molecular interactions in defining structure (Trilleras et al., 2009).

Chemical Reactions and Properties

Reactions involving ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with dinucleophiles lead to the formation of pyrimidinecarboxylates, highlighting the reactivity of pyrimidine derivatives under various conditions (Schenone et al., 1990).

Physical Properties Analysis

The study of compounds with similar structures can provide insights into solubility, thermal stability, and other physical properties relevant to N-[2-({6-[(4-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrimidinecarboxamide. For instance, the synthesis of polyimides containing pyrimidine or pyridine moieties reveals their excellent solubility in polar solvents and high thermal stability, indicating the influence of the heterocyclic structure on physical properties (Wang et al., 2015).

Chemical Properties Analysis

The reactivity of pyrimidine derivatives with various reagents, leading to a range of outcomes such as annelation, cyclization, and formation of fused polyheterocyclic systems, illustrates the versatile chemical properties of compounds within this class. For example, reactions of heteroaromatic o-aminonitrile with specific reagents result in the formation of thieno[3,2-e]imidazo[1,2-c]pyrimidine derivatives, showcasing the compound's reactivity and potential for generating diverse derivatives (Bhuiyan et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

The compound and its derivatives have been explored for their potential antimicrobial activities. For instance, the synthesis of new thienopyrimidine derivatives has demonstrated pronounced antimicrobial activity, highlighting the compound's relevance in developing new antimicrobial agents (Bhuiyan et al., 2006).

Anticancer and Anti-Inflammatory Applications

Research has extended into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the compound's potential in cancer and inflammation therapy (Rahmouni et al., 2016).

Development of Polymer Materials

The compound's derivatives have also found applications in the synthesis of new materials, such as aromatic polyamides and polyimides based on related chemical structures. These materials show promising properties for use in high-performance polymers due to their thermal stability and solubility in various solvents (Yang & Lin, 1995).

Exploration in Drug Design

Further studies involve the modification of the pyridine moiety of related molecules to enhance their biological properties, such as analgesic properties, showcasing the flexibility and potential of the compound's structure in drug design and optimization (Ukrainets et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N8O/c1-12-5-8-18-15(11-12)23-14-4-3-13(24-25-14)19-9-10-22-17(26)16-20-6-2-7-21-16/h2-8,11H,9-10H2,1H3,(H,19,24)(H,22,26)(H,18,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFGSAAIBOLJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-({6-[(4-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrimidinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)

![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5572675.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5572681.png)

![N-(4-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5572693.png)

![(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)

![ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5572730.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5572743.png)

![2,4-dimethyl-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5572753.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide](/img/structure/B5572758.png)